2-(Dichloromethyl)-1,3-dithiolane
Description
Structure
3D Structure
Properties
CAS No. |
91147-35-2 |
|---|---|
Molecular Formula |
C4H6Cl2S2 |
Molecular Weight |
189.1 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dithiolane |
InChI |
InChI=1S/C4H6Cl2S2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
WEAXRFPMHMVZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C(Cl)Cl |
Origin of Product |
United States |
Structural Classification Within Five Membered Sulfur Heterocycles
2-(Dichloromethyl)-1,3-dithiolane belongs to the class of five-membered sulfur heterocycles. Specifically, it is a derivative of 1,3-dithiolane (B1216140). chemicalbook.comontosight.ai This core structure consists of a five-membered ring containing two sulfur atoms at positions 1 and 3, and three carbon atoms. chemicalbook.comontosight.ai The presence of these sulfur atoms imparts unique chemical reactivity to the ring system.
The broader family of five-membered sulfur heterocycles is diverse, including other important structures such as 1,2-dithiolane (B1197483). nih.gov The arrangement of the sulfur atoms within the ring significantly influences the compound's properties and reactivity. In the case of 1,3-dithiolanes, the sulfur atoms are separated by a carbon atom, which is key to their utility in synthesis.
Table 1: Comparison of Related Dithiolane Structures
| Feature | 1,3-Dithiolane | 1,2-Dithiolane |
| Sulfur Atom Positions | 1 and 3 | 1 and 2 |
| CAS Number (Parent Compound) | 4659-86-7 | 557-22-2 nih.gov |
| General Reactivity | Resistant to acid and alkaline hydrolysis. chemicalbook.com | Can undergo ring-opening reactions. |
| Synthetic Utility | Carbonyl protection, umpolung. organic-chemistry.orgaskiitians.com | Precursors to functionalized disulfides. rsc.org |
Foundational Principles of 1,3 Dithiolane Chemistry As Synthetic Intermediates
The chemistry of 1,3-dithiolanes is most notably utilized for two primary purposes in organic synthesis: the protection of carbonyl groups and the concept of "umpolung" or polarity inversion.
1,3-dithiolanes are readily formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction effectively "protects" the carbonyl group from reacting with nucleophiles or under other reaction conditions where it would normally be reactive. The dithiolane group is stable under a variety of conditions but can be removed to regenerate the original carbonyl group when desired, often using reagents like mercuric chloride in the presence of an acid. askiitians.com
Perhaps more significantly, the 1,3-dithiolane (B1216140) group enables the umpolung of the carbonyl carbon's reactivity. Normally, the carbon atom of a carbonyl group is electrophilic. However, the proton on the carbon atom between the two sulfur atoms in a 1,3-dithiolane is weakly acidic (pKa ≈ 32) and can be removed by a strong base, such as n-butyllithium, to form a carbanion. askiitians.comyoutube.com This carbanion is stabilized by the adjacent sulfur atoms and acts as a nucleophile. This nucleophilic acyl anion equivalent can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. askiitians.comyoutube.com Subsequent hydrolysis of the dithioacetal reveals the newly formed ketone or aldehyde. youtube.com
Significance of Halogenated Carbon Centers in Organic Transformations
Direct Cyclization Approaches to 1,3-Dithiolane Scaffolds
The most direct route to the this compound scaffold involves the formation of the five-membered ring from appropriate acyclic precursors. This is typically achieved through the condensation of a dithiol with a carbonyl-containing compound.
Condensation Reactions Utilizing 1,2-Ethanedithiol and Dichloromethyl-Containing Precursors
The formation of 1,3-dithiolanes via the condensation of 1,2-ethanedithiol with aldehydes or ketones is a robust and widely used transformation in organic synthesis. researchgate.netorgsyn.org This reaction, known as thioacetalization, serves as an effective method for protecting carbonyl groups due to the high stability of the resulting dithiolane ring under both acidic and basic conditions.
While the specific synthesis of this compound from dichloroacetaldehyde (B1201461) and 1,2-ethanedithiol is not extensively detailed in peer-reviewed literature, the methodology can be confidently inferred from analogous, well-documented procedures. A highly relevant and established example is the synthesis of 2-(chloromethyl)-1,3-dithiolane. nih.govnih.gov In this procedure, 1,2-ethanedithiol is reacted with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid at low temperatures. nih.gov The reaction proceeds by acid-catalyzed formation of the electrophilic chloroacetaldehyde, which is then trapped by the nucleophilic sulfur atoms of the dithiol, leading to cyclization.
Following this established precedent, a logical synthetic route to this compound would involve the reaction of 1,2-ethanedithiol with a suitable dichloroacetaldehyde equivalent, such as dichloroacetaldehyde hydrate (B1144303) or a corresponding acetal, under acidic catalysis. The general mechanism involves the protonation of the carbonyl oxygen (or its acetal equivalent), followed by nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular cyclization and dehydration yield the final this compound product.
Catalytic Systems for Efficient 1,3-Dithiolane Ring Formation
To improve reaction rates, yields, and substrate scope, a diverse array of catalytic systems has been developed for 1,3-dithiolane synthesis. These catalysts can be broadly categorized as Brønsted acids, Lewis acids, and solid-supported or heterogeneous catalysts. The choice of catalyst often depends on the reactivity of the carbonyl substrate and the presence of other functional groups in the molecule.
Brønsted Acids: Simple protic acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are effective. orgsyn.org A highly efficient and reusable catalyst system involves perchloric acid adsorbed onto silica (B1680970) gel (HClO₄-SiO₂), which can promote the reaction under solvent-free conditions. orgsyn.org
Lewis Acids: A wide variety of Lewis acids catalyze thioacetalization. Metal triflates, such as praseodymium triflate (Pr(OTf)₃), are particularly noteworthy for their high efficiency and recyclability, often enabling the reaction to proceed under solvent-free conditions. orgsyn.org Other effective metal-based catalysts include yttrium triflate, hafnium triflate, and iron catalysts.
Heterogeneous and Other Catalysts: Solid-supported catalysts like Amberlyst-15 and bentonite (B74815) clay offer advantages in terms of simplified product purification through simple filtration. orgsyn.org Elemental iodine has also been shown to be an effective catalyst for this transformation under mild conditions.
The following table summarizes various catalytic systems employed for the synthesis of 1,3-dithiolanes, which are applicable to the formation of the target compound.
| Catalyst Type | Specific Catalyst Example | Key Features/Conditions | Reference |
|---|---|---|---|
| Brønsted Acid | Perchloric acid on silica gel (HClO₄-SiO₂) | Extremely efficient, reusable, solvent-free conditions. | orgsyn.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Commonly used, effective in good yields. | orgsyn.org |
| Lewis Acid | Praseodymium Triflate (Pr(OTf)₃) | Efficient, recyclable, chemoselective for aldehydes, solvent-free. | orgsyn.org |
| Lewis Acid | Yttrium Triflate (Y(OTf)₃) | Catalytic amounts, chemoselective protection of aldehydes. | |
| Lewis Acid | Tin(II) Chloride (SnCl₂·2H₂O) | Mild, efficient, solvent-free protocol. | sigmaaldrich.com |
| Heterogeneous | Amberlyst-15 / Bentonite | Solid acid catalysts, easy removal from reaction mixture. | orgsyn.org |
| Other | Iodine (I₂) | Mild reaction conditions, catalytic amounts. | |
| Other | Tungstate (B81510) Sulfuric Acid (TSA) | Recyclable, green catalyst, solvent-free conditions. |
Exploration of Green Chemistry Principles in Dithiolane Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to reduce environmental impact. The synthesis of 1,3-dithiolanes has been a fertile ground for the application of these principles. Key developments include the use of solvent-free reaction conditions, which eliminates the need for volatile and often hazardous organic solvents, thereby reducing waste and simplifying purification. sigmaaldrich.com
The use of recyclable catalysts, such as praseodymium triflate and tungstate sulfuric acid, is another cornerstone of green dithiolane synthesis. orgsyn.org These catalysts can be recovered after the reaction and reused multiple times without a significant loss of activity, making the process more economically viable and sustainable. Furthermore, research into using water as a reaction medium, the ultimate green solvent, has shown promise, particularly with the development of water-compatible catalysts.
Post-Functionalization Techniques for Introducing the Dichloromethyl Moiety
An alternative synthetic strategy involves the formation of a 1,3-dithiolane ring with a suitable functional group at the C2 position, which is then converted into the target dichloromethyl group in a subsequent step.
Halogenation of C2-Substituted 1,3-Dithiolanes
This approach would conceptually involve the direct chlorination of a precursor like 2-methyl-1,3-dithiolane (B1585268) or further chlorination of 2-(chloromethyl)-1,3-dithiolane. nih.govnih.gov Such reactions typically proceed via a free-radical mechanism, often initiated by UV light or a radical initiator, using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
However, this specific transformation for the synthesis of this compound is not well-documented in the scientific literature. A significant challenge in this approach is the potential for side reactions. The sulfur atoms of the dithiolane ring are susceptible to oxidation and the entire ring can be unstable under harsh halogenation conditions, potentially leading to ring-opening or the formation of undesired byproducts. The selective dichlorination of the C2-methyl group without affecting the heterocyclic core presents a considerable synthetic hurdle that may account for the lack of reported procedures.
Nucleophilic Addition Strategies for C2-Dichloromethyl Group Installation
This strategy would require the generation of a dichloromethyl nucleophile, such as dichloromethyllithium (:CCl₂Li), and its subsequent reaction with an electrophilic C2-carbon on the 1,3-dithiolane ring. An appropriate electrophilic precursor could be a species like 1,3-dithiolan-2-one or a related derivative.
This synthetic route is also not prominently described in the surveyed literature for this target compound. The chemistry of 1,3-dithianes and dithiolanes is most famously characterized by the "Umpolung" or reversal of polarity of the C2 carbon. In the presence of a strong base, the C2 proton can be removed to create a potent C2-nucleophile (an acyl anion equivalent), which then reacts with various electrophiles. The strategy of reversing this polarity—creating a C2-electrophile to be attacked by a dichloromethyl nucleophile—is less common and appears to be an undocumented pathway for the synthesis of this compound. The inherent challenges in preparing and controlling the reactivity of both the required electrophilic dithiolane precursor and the dichloromethyl anion likely make this a less favorable synthetic route compared to direct cyclization methods.
Ring Closure Reactions Involving Dichloromethyl-Bearing Fragments
The synthesis of this compound can be achieved through ring-closure reactions where one of the reacting fragments already contains the dichloromethyl group. A primary method involves the condensation of an aldehyde or ketone bearing a dichloromethyl group with a dithiol.
A common approach is the reaction of dichloroacetaldehyde with ethane-1,2-dithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the carbonyl oxygen of the dichloroacetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of the dithiol. The reaction proceeds through the formation of a hemithioacetal intermediate, followed by the elimination of water and subsequent ring closure to form the 1,3-dithiolane ring.
Various catalysts can be employed for this transformation, including perchloric acid adsorbed on silica gel (HClO₄·SiO₂), praseodymium triflate, and Amberlyst-15. chemicalbook.com These catalysts facilitate the reaction under mild conditions and can offer high yields. For instance, the use of a catalytic amount of a water-stable Brønsted acidic ionic liquid with an alkane sulfonic acid has been shown to be effective for the thioacetalization of aldehydes, leading to 1,3-dithianes in very good yields and short reaction times. organic-chemistry.org
An alternative strategy involves the reaction of a gem-dihalide with a dithiol. While not directly involving a dichloromethyl-bearing aldehyde, this method highlights the versatility of dithiolanes synthesis. For example, 1,3-dithiolanes can be formed from the reaction of gem-dihalides with sodium sulfide, followed by reaction with an aldehyde or ketone.
Detailed research has also explored the synthesis of related analogs. For instance, the synthesis of 2-chloromethyl-1,3-dithiolane (B13787266) has been reported via the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. orgsyn.org This procedure, while yielding the monochlorinated analog, demonstrates a foundational methodology that can be adapted for the synthesis of the dichlorinated counterpart.
The table below summarizes key aspects of ring-closure reactions for the synthesis of 2-substituted-1,3-dithiolanes.
| Reactants | Catalyst/Reagents | Product | Key Findings |
| Dichloroacetaldehyde, Ethane-1,2-dithiol | Brønsted or Lewis Acid (e.g., HClO₄·SiO₂) | This compound | Acid catalysis promotes the condensation reaction. |
| Chloroacetaldehyde dimethyl acetal, 1,2-Ethanedithiol | Concentrated Hydrochloric Acid | 2-(Chloromethyl)-1,3-dithiolane | Demonstrates a viable route for halo-methylated dithiolanes. orgsyn.org |
| Aldehydes/Ketones, Ethane-1,2-dithiol | Yttrium triflate | 2-Substituted-1,3-dithiolanes | Highly chemoselective protection of aldehydes. organic-chemistry.org |
| Aldehydes, 1,3-Propanedithiol | Hafnium trifluoromethanesulfonate | 2-Substituted-1,3-dithianes | Effective for a variety of aliphatic and aromatic aldehydes. |
Multi-Component Reactions for One-Pot Synthesis of this compound Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov While direct MCRs for the one-pot synthesis of this compound itself are not extensively documented, the principles of MCRs can be applied to generate derivatives of this compound.
One potential MCR strategy could involve the in-situ generation of a dichloromethyl-bearing electrophile that subsequently reacts with a dithiol and another component. For example, a three-component reaction could be envisioned between an aldehyde, a source of the dichloromethyl anion (such as chloroform (B151607) under basic conditions), and ethane-1,2-dithiol. The base would deprotonate chloroform to generate the trichloromethyl anion, which could then add to the aldehyde. The resulting trichloromethyl carbinol could then undergo reaction with the dithiol. organic-chemistry.org
A study by Roy and coworkers demonstrated a transition-metal-free three-component reaction for the synthesis of multisubstituted α-amino epoxides, where an aryne species, an N-substituted aziridine, and an aldehyde react. mdpi.com This highlights the potential for creative MCRs to assemble complex structures. Although not directly yielding a dithiolane, this methodology showcases the power of MCRs in forming multiple bonds in a single operation.
The development of MCRs for the synthesis of this compound derivatives would likely involve the careful selection of reactants that can participate in a cascade of reactions. For instance, a Passerini or Ugi reaction, which are powerful MCRs, could potentially be adapted. nih.govrug.nl The Ugi reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. If a dichloromethyl-bearing component could be incorporated into this scheme, it could lead to complex dithiolane derivatives.
The table below outlines a conceptual framework for potential multi-component reactions for the synthesis of this compound derivatives.
| Reaction Type | Components | Potential Product | Key Concept |
| Aldehyde-Chloroform-Dithiol Reaction | Aldehyde, Chloroform, Base, Ethane-1,2-dithiol | This compound derivative | In-situ generation of a dichloromethyl nucleophile. organic-chemistry.org |
| Ugi-type Reaction | Dichloromethyl-aldehyde, Amine, Isocyanide, Thioacid | Complex α-acylamino amide with a dichloromethyl-dithiolane moiety | Incorporation of a dichloromethyl fragment into a classic MCR. nih.gov |
| Passerini-type Reaction | Dichloromethyl-aldehyde, Isocyanide, Thioacid | α-Acyloxy carboxamide with a dichloromethyl-dithiolane moiety | Adaptation of the Passerini reaction with a thioacid. rug.nl |
Transformations Centered on the Dichloromethyl Group
The dichloromethyl moiety, a geminal dihalide, is the site of classical alkyl halide reactivity, including nucleophilic substitutions and eliminations.
The carbon atom of the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of one or both chloride ions, which are effective leaving groups. The reaction can proceed sequentially, and the substitution of the first chloride can influence the reactivity towards the substitution of the second. These reactions are fundamental in modifying the side chain attached to the dithiolane core.
The general mechanism involves the attack of a nucleophile (Nu:⁻) on the dichloromethyl carbon, displacing a chloride ion via an Sₙ2 pathway. The presence of two chlorine atoms means this process can potentially occur twice, leading to monosubstituted or disubstituted products, depending on the reaction conditions and the stoichiometry of the nucleophile.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu:⁻) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Chlorohydroxymethyl)-1,3-dithiolane | |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-(Chloro(methoxy)methyl)-1,3-dithiolane | |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Chloro(phenylthio)methyl)-1,3-dithiolane | |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(Chloro(cyano)methyl)-1,3-dithiolane |
Note: The table represents the product after the first substitution. A second substitution is often possible.
Treatment of this compound with a base can induce elimination reactions (dehydrohalogenation) to form unsaturated products. The elimination of one equivalent of hydrogen chloride (HCl) results in the formation of 2-(chloromethylene)-1,3-dithiolane. Subsequent elimination of the second HCl molecule can, in principle, lead to a highly reactive ketene (B1206846) dithioacetal intermediate. These ketene dithioacetals are valuable synthetic intermediates. baselius.ac.in
The reaction typically proceeds via an E2 mechanism, requiring a strong, non-nucleophilic base to abstract a proton from the dichloromethyl group, followed by the concurrent expulsion of a chloride ion. The choice of base and reaction conditions is critical to favor elimination over competing nucleophilic substitution.
Table 2: Base-Induced Elimination Reactions
| Base | Product | Comments |
|---|---|---|
| Potassium tert-butoxide | 2-(Chloromethylene)-1,3-dithiolane | A strong, sterically hindered base favors elimination. |
| Sodium amide (NaNH₂) | 2-(Chloromethylene)-1,3-dithiolane | A very strong base that can promote elimination. |
The dichloromethyl group is a precursor for the generation of a chlorocarbene intermediate. Treatment with a very strong base, such as an organolithium reagent, can lead to alpha-elimination. This process involves the deprotonation of the dichloromethyl group to form a transient carbanion, which then expels a chloride ion to generate the corresponding carbene.
This carbene is a highly reactive electrophilic species that can undergo various subsequent reactions, such as cyclopropanation with alkenes or insertion into C-H bonds. The formation of such reactive intermediates opens up a distinct set of synthetic possibilities beyond standard substitution and elimination pathways. The generation of carbenes or carbenoids from diazo compounds is a well-established synthetic strategy. beilstein-journals.org
Acyl Anion Equivalent Chemistry and Umpolung Reactivity in 1,3-Dithiolanes
One of the most significant aspects of 1,3-dithiane (B146892) and, by extension, 1,3-dithiolane chemistry is their use in "umpolung" (reactivity inversion). quimicaorganica.org Normally, a carbonyl carbon is electrophilic. By converting it to a dithioacetal, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively behaving as an acyl anion equivalent. organic-chemistry.orgwikipedia.orglibretexts.org
The proton at the C2 position of the 1,3-dithiolane ring (the carbon atom bonded to both sulfur atoms) is significantly more acidic than a standard alkane proton. This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through polarization and the use of their d-orbitals.
Deprotonation is typically achieved using a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. organic-chemistry.org This generates a 2-lithio-1,3-dithiolane species. However, it is crucial to note that metallated 1,3-dithiolanes are known to be less stable than their six-membered 1,3-dithiane counterparts. They have a greater tendency to undergo fragmentation, which can limit their synthetic utility. organic-chemistry.orgnih.gov This fragmentation typically involves a retro [2+4] cycloreversion. utk.edu
Once the nucleophilic 2-lithio-1,3-dithiolane intermediate is formed, it can react with a wide range of electrophiles to form new carbon-carbon bonds. This step is the cornerstone of its utility as an acyl anion equivalent. The reaction must typically be conducted at low temperatures to minimize fragmentation of the lithiated intermediate.
Common electrophiles include:
Alkyl halides: For the formation of dithio-protected ketones.
Epoxides: Leading to the formation of β-hydroxy ketones after hydrolysis.
Aldehydes and Ketones: Resulting in α-hydroxy ketones after hydrolysis.
Acyl halides and Esters: To generate 1,2-diketones after hydrolysis.
After the electrophilic capture, the 1,3-dithiolane group serves its purpose as a temporary protecting group. The final step is the hydrolysis of the dithioacetal to reveal the carbonyl functionality. This is often achieved using reagents like mercury(II) salts, or oxidative methods. organic-chemistry.orgorganic-chemistry.org
Table 3: Electrophilic Capture of 2-Lithio-1,3-dithiolane Derivatives
| Electrophile | Reagent Example | Product of C-C Bond Formation | Final Product after Hydrolysis |
|---|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | 2-Methyl-2-(dichloromethyl)-1,3-dithiolane | A substituted ketone |
| Epoxide | Ethylene Oxide | 2-(2-Hydroxyethyl)-2-(dichloromethyl)-1,3-dithiolane | A β-hydroxy ketone |
| Aldehyde | Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)-2-(dichloromethyl)-1,3-dithiolane | An α-hydroxy ketone |
Influence of the Dichloromethyl Group on Acyl Anion Stability and Reactivity
The 1,3-dithiolane moiety is widely recognized for its ability to function as a masked carbonyl group. Deprotonation at the C2 position generates a carbanion that serves as an acyl anion equivalent, a powerful tool for carbon-carbon bond formation. The presence of a dichloromethyl group at this position profoundly influences the stability and subsequent reactivity of the corresponding acyl anion.
The two electron-withdrawing chlorine atoms on the adjacent carbon atom significantly increase the acidity of the C2 proton. This enhanced acidity facilitates deprotonation even with milder bases compared to simple 2-alkyl-1,3-dithiolanes. The resulting carbanion is stabilized through the inductive effect of the chlorine atoms.
However, the reactivity of the formed 2-(dichloromethyl)-1,3-dithiolan-2-yl anion is a delicate balance between its nucleophilic character and its propensity to undergo elimination or fragmentation. While the anion can act as a nucleophile, attacking various electrophiles, it is also primed for elimination of a chloride ion to form a 2-(chloromethylene)-1,3-dithiolane intermediate. This reactivity is analogous to the behavior of 2-chloromethyl-1,3-dithiolane, which upon treatment with a base like methyllithium, readily undergoes dehydrochlorination to form 2-methylene-1,3-dithiolane (B1609977). orgsyn.org
Furthermore, 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane counterparts, often undergoing fragmentation to ethylene and a dithiocarboxylate anion. orgsyn.org The presence of the dichloromethyl group is expected to influence the kinetics of this fragmentation.
A comparative look at the base-induced reactions of various 2-substituted 1,3-dithiolanes highlights the potential pathways. For instance, 2-alkenyl- and 2-benzyl-1,3-dithiolanes undergo deprotonation at C2 followed by cycloelimination to yield α,β-unsaturated dithiocarboxylate anions. nih.gov This suggests that the 2-(dichloromethyl)-1,3-dithiolan-2-yl anion could also be susceptible to ring fragmentation, potentially leading to a dichlorinated dithiocarboxylate species.
| Reactant | Base | Key Intermediate | Primary Product Type |
| 2-Chloromethyl-1,3-dithiolane | MeLi | 2-Lithio-2-chloromethyl-1,3-dithiolane | Dehydrohalogenation |
| 2-Alkenyl-1,3-dithiolanes | Organolithiums | α,β-Unsaturated dithiocarboxylate anion | Cycloelimination products |
| 2-Benzyl-1,3-dithiolane | Bases | β,β-Bis(methylthio)styrene | Cycloelimination product |
Ring-Opening and Ring-Expansion Processes in 1,3-Dithiolanes
The 1,3-dithiolane ring, while generally stable, can undergo a variety of ring-opening and ring-expansion reactions under specific conditions. These transformations are crucial for the deprotection of the carbonyl group or for the synthesis of other heterocyclic systems.
Cleavage Reactions of the 1,3-Dithiolane Ring
The cleavage of the 1,3-dithiolane ring to regenerate the parent carbonyl compound is a fundamental reaction in its application as a protecting group. A plethora of reagents have been developed for this purpose, often requiring specific conditions to avoid side reactions. chemicalbook.com Common reagents include those based on heavy metal salts (e.g., HgCl₂/CdCO₃), oxidizing agents (e.g., NBS in acetone), and acid catalysts. chemicalbook.com
For this compound, the cleavage would yield dichloromethyl ketones. The choice of reagent would need to be carefully considered to ensure compatibility with the dichloromethyl group.
Beyond simple deprotection, base-induced fragmentation represents another significant cleavage pathway. As previously mentioned, 2-substituted 1,3-dithiolanes can fragment upon deprotonation at C2. nih.gov In the case of 2-aryl-1,3-dithiolanes, treatment with strong bases like lithium diisopropylamide (LDA) leads to the formation of aryl-dithiocarboxylates. nih.gov This process is highly dependent on the substituent at the C2 position and the reaction conditions. For this compound, a similar base-induced fragmentation could be a viable reaction pathway, leading to the formation of a dichlorinated dithiocarboxylate anion and ethylene.
Rearrangement Pathways Involving Dithiolane Intermediates
While direct ring-expansion reactions of this compound are not extensively documented, the broader class of 1,3-dithiolanes is known to undergo such transformations. For example, rhodanine-derived enethiols can dimerize to form 1,3-dithiolanes, which can then undergo further rearrangements. nih.gov
Reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles have been shown to yield 1,4-dithiane 1-oxides, indicating a ring-expansion process. rsc.org The initial oxidation of the sulfur atoms in this compound could potentially open up pathways for similar rearrangements.
Stereochemical Considerations in Dithiolane-Mediated Reactions
The introduction of substituents on the 1,3-dithiolane ring can create stereogenic centers, leading to the possibility of stereoselective reactions. The stereochemistry of the dithiolane ring itself, as well as the influence of chiral substituents, can direct the approach of reagents and influence the stereochemical outcome of reactions.
For this compound, the C2 carbon is a prochiral center. Deprotonation and subsequent reaction with an electrophile can lead to the formation of a new stereocenter. The facial selectivity of this attack would be influenced by the conformation of the dithiolane ring and any chiral auxiliaries present in the molecule.
Advanced Spectroscopic Characterization for Mechanistic Insights in 2 Dichloromethyl 1,3 Dithiolane Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for real-time monitoring of chemical reactions involving 2-(dichloromethyl)-1,3-dithiolane. Both ¹H and ¹³C NMR provide detailed information on the structural changes occurring during a reaction, enabling the identification of reactants, products, and elusive reaction intermediates.
In a typical reaction, such as the transformation of the dichloromethyl group, ¹H NMR spectroscopy can track the disappearance of the characteristic singlet corresponding to the methine proton of the dichloromethyl group and the appearance of new signals corresponding to the protons of the product. Similarly, ¹³C NMR can monitor the shift of the carbon signal of the dichloromethyl group as its chemical environment changes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHCl₂ | 5.9 - 6.1 | 70 - 75 |
| S-CH-S | 5.0 - 5.2 | 50 - 55 |
| S-CH₂ | 3.2 - 3.4 | 38 - 42 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
By acquiring spectra at various time intervals during a reaction, kinetic data can be extracted, providing insights into the reaction mechanism and the rate-determining steps. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, which is crucial for the structural elucidation of unknown intermediates or byproducts.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation of Mechanistic Species
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound and its derivatives, offering unambiguous confirmation of their elemental composition. This is particularly valuable for verifying the identity of reaction products and intermediates.
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum will show the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. For this compound, key fragmentation pathways would likely involve the loss of chlorine atoms, the dichloromethyl group, or cleavage of the dithiolane ring.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₄H₆Cl₂S₂)
| Ion Formula | Calculated m/z |
| [C₄H₆³⁵Cl₂S₂]⁺ | 187.9339 |
| [C₄H₆³⁵Cl³⁷ClS₂]⁺ | 189.9310 |
| [C₄H₆³⁷Cl₂S₂]⁺ | 191.9280 |
| [M - Cl]⁺ | 152.9645 |
| [M - CHCl₂]⁺ | 104.9856 |
The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) provides a distinctive signature that aids in the identification of chlorine-containing fragments. Tandem mass spectrometry (MS/MS) experiments can further probe the fragmentation pathways, providing additional structural information about the molecule and any transient species formed during a reaction.
Vibrational Spectroscopy (IR, Raman) in Probing Reaction Progress and Functional Group Changes
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary approach to monitoring reactions by detecting changes in the vibrational modes of functional groups. These techniques are sensitive to the transformation of the dichloromethyl group and other structural modifications within the molecule.
IR spectroscopy is particularly useful for identifying the presence of specific bonds. The C-H stretching vibration of the dichloromethyl group and the C-S stretching vibrations of the dithiolane ring would exhibit characteristic absorption bands. As a reaction proceeds, the disappearance of these bands and the appearance of new bands corresponding to the functional groups of the product can be monitored.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (in CHCl₂) | 2950 - 3050 | 2950 - 3050 |
| C-Cl | 650 - 850 | 650 - 850 |
| C-S | 600 - 800 | 600 - 800 |
| CH₂ bending | 1400 - 1470 | 1400 - 1470 |
By coupling these spectroscopic techniques with a reaction vessel, real-time monitoring of functional group transformations can be achieved, providing valuable data for mechanistic studies.
X-ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself may be challenging, this technique is invaluable for the structural elucidation of its stable, crystalline derivatives.
Should a reaction involving this compound yield a novel crystalline product, single-crystal X-ray diffraction analysis can provide a wealth of information, including:
Unambiguous confirmation of the molecular structure: This includes the connectivity of atoms and the stereochemistry.
Precise bond lengths and angles: This data can offer insights into the electronic nature of the molecule.
Conformation of the dithiolane ring: The five-membered dithiolane ring can adopt different conformations (e.g., envelope, twist), and X-ray crystallography can determine the preferred conformation in the solid state.
Intermolecular interactions: Analysis of the crystal packing can reveal information about hydrogen bonding, halogen bonding, and other non-covalent interactions that influence the solid-state properties of the material.
This detailed structural information is crucial for understanding the reactivity and properties of new compounds derived from this compound and can help to rationalize the mechanistic pathways leading to their formation.
Computational and Theoretical Investigations of 2 Dichloromethyl 1,3 Dithiolane Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Structures
Density Functional Theory (DFT) has become a cornerstone for investigating the complex reaction mechanisms involving heterocyclic compounds. For the 1,3-dithiolane (B1216140) ring system, DFT calculations have been instrumental in mapping out potential energy surfaces, identifying transition states, and rationalizing product formation.
Studies on the thermal degradation of ketenimines bearing a 1,3-dithiolan-2-yl substituent have shown that the formation of isoquinoline-1-thiones proceeds through a notable degradation of the dithiolane ring. acs.org DFT calculations support a kinetically favored mechanism involving a acs.orgnist.gov-hydride shift followed by a 6π-electrocyclization cascade, culminating in the extrusion of a thiirane (B1199164) molecule. acs.org In other contexts, such as the Barton-Kellogg reaction, the formation of a 1,3-dithiolane via the (3+2) cycloaddition of a thiocarbonyl ylide intermediate with a second thioketone molecule has been identified as a possible, though sometimes hindered, reaction pathway. nist.govgoogle.com
DFT has also been used to model the formation of the 1,3-dithiolane ring itself. The mechanism of nucleophilic addition of ethane-1,2-dithiol to an activated alkyne was studied at the B3LYP/6-311++G(d,p) level of theory. organic-chemistry.org These calculations revealed a base-catalyzed process where the deprotonated dithiol attacks the β-carbon atom, forming an intermediate vinylic carbanion that subsequently undergoes intramolecular cyclization to close the five-membered ring. organic-chemistry.org
Furthermore, DFT calculations have confirmed a stepwise mechanism for the 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes. nist.govuoa.gr This process is initiated by the temporary opening of the thioketal ring, which triggers the cationic cyclization. The calculations not only supported the proposed mechanism but also provided a clear rationale for the observed high diastereoselectivity of the reaction. nist.govuoa.gr The utility of DFT extends to various synthetic routes, including elucidating the mechanism for the formation of 2-imino-1,3-dithiolanes. nih.gov
| Reaction Type | Computational Method/Level of Theory | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Ring Degradation/Rearrangement | DFT | Formation of isoquinoline-1-thiones proceeds via a acs.orgnist.gov-hydride shift, 6π-electrocyclization, and thiirane extrusion. | acs.org |
| Ring Formation (Nucleophilic Addition) | DFT B3LYP/6-311++G(d,p) | Reaction involves nucleophilic attack of deprotonated dithiol, forming a vinylic carbanion intermediate before ring closure. | organic-chemistry.org |
| Cationic Cyclization | DFT | A stepwise mechanism involving temporary thioketal opening explains the observed diastereoselectivity in 6-endo-trig cyclizations. | nist.govuoa.gr |
| Iminodithiolane Synthesis | DFT B3LYP-D3/def2-TZVP | Elucidated the reaction pathway between dithiocarbamate (B8719985) and sulfonium (B1226848) salts. | nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic distribution within a molecule, which in turn governs its reactivity. For 2-(dichloromethyl)-1,3-dithiolane, the interplay between the electron-rich sulfur atoms and the electron-withdrawing dichloromethyl group dictates its chemical behavior.
A key feature predicted by such calculations is the potential for anchimeric assistance from the sulfur atoms. In analogous systems like 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations confirm that the heteroatom (selenium or sulfur) can participate in nucleophilic substitution reactions, activating the leaving group. This occurs through the formation of a cyclic thiiranium cation intermediate, which is stabilized by charge delocalization. For this compound, a similar mechanism is highly probable, where one of the sulfur atoms could facilitate the departure of a chloride ion, leading to a highly reactive cationic intermediate.
Analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a common method for predicting reactivity. The HOMO, typically localized on the electron-rich sulfur atoms, indicates the molecule's propensity to act as a nucleophile. Conversely, the LUMO, which would be significantly influenced by the antibonding σ* orbitals of the C-Cl bonds in the dichloromethyl group, represents the most favorable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.
High-level quantum chemical methods, including CCSD(T) and CASSCF/CASPT2, have been employed to study the potential energy surfaces and stability of related small sulfur-containing heterocycles, providing benchmark data that informs our understanding of their fundamental reactivity. These calculations help to accurately predict properties like bond dissociation energies and reaction barriers, which are crucial for forecasting the chemical behavior of substituted dithiolanes.
Conformational Analysis and Energetic Landscapes of 1,3-Dithiolane Rings
The five-membered 1,3-dithiolane ring is not planar and adopts puckered conformations to relieve torsional strain. Computational studies have explored its potential energy surface to identify stable conformers and the barriers between them. Unlike the more rigid six-membered 1,3-dithiane (B146892) ring, which strongly prefers a chair conformation, the 1,3-dithiolane ring is significantly more flexible.
The ring exhibits pseudorotation, a process where it moves between various puckered forms with low energy barriers. The potential energy surface is characterized by two main low-energy conformations: a half-chair form with C₂ symmetry (one atom out of the plane on one side, and another on the opposite side) and an envelope, or twist, form with Cₛ symmetry (one atom out of the plane of the other four). nist.gov Molecular mechanics and quantum chemical calculations suggest that these two forms have very similar energies, making the ring highly dynamic at room temperature. nist.gov By analogy with the well-studied 1,3-dioxolane, the half-chair (C₂) conformation is often considered the global minimum on the potential energy surface. nist.gov The low-frequency ring vibrational modes are used to approximate the pseudorotational motion, as detailed experimental data on the potential energy function remains limited. nist.gov
| Characteristic | Description | Reference |
|---|---|---|
| Flexibility | Exhibits pseudorotation with low barriers to interconversion. | nist.govnist.gov |
| Low-Energy Conformations | Half-chair (C₂ symmetry) and Envelope/Twist (Cₛ symmetry). | nist.gov |
| Global Minimum | The C₂ half-chair conformation is generally accepted as the lowest energy state. | nist.gov |
| Energy Difference | The energy difference between the half-chair and envelope forms is very small. | nist.gov |
The presence of a bulky or polar substituent at the C2 position, such as the dichloromethyl group, would be expected to influence the conformational preference and could create a higher barrier to pseudorotation.
Molecular Dynamics Simulations for Understanding Solvent Effects and Reaction Dynamics
While static quantum chemical calculations provide information on stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of a molecule, including its interactions with a solvent environment.
MD simulations have been used to explore the structural and dynamical properties of complex molecules containing a 1,3-dithiolane ring. In one such study, a dithiolane-containing compound was simulated in both a biological environment (a receptor active site) and in a dimethyl sulfoxide (B87167) (DMSO) solvent box. The trajectory analysis revealed significant insights into the molecule's flexibility. For instance, the dihedral angle between the dithiolane ring and an adjacent aromatic ring showed high resistance to rotation, while dihedral angles within a flexible alkyl chain attached to the dithiolane ring could readily adopt both gauche and trans conformations.
These simulations demonstrate that the solvent environment plays a crucial role in the conformational landscape. The study found that wrapped conformations were less favored dynamically in solution compared to more linear ones. Such simulations are vital for understanding how this compound might behave in a reaction medium, as solvent molecules can stabilize certain conformations or transition states, thereby influencing reaction rates and outcomes. An alternative, less computationally intensive approach to modeling solvent effects involves the use of continuum models, such as the Conductor-like Polarizable Continuum Model (CPCM), which can be applied during DFT calculations to approximate the influence of a solvent's dielectric field. nih.gov
Strategic Applications of 2 Dichloromethyl 1,3 Dithiolane in Complex Molecule Synthesis
As a Versatile Building Block for Dichloromethylated Organic Scaffolds
The introduction of a dichloromethyl group into organic molecules can be a challenging synthetic step, yet it provides a valuable handle for further functionalization. 2-(Dichloromethyl)-1,3-dithiolane serves as a compact and effective reagent for the direct incorporation of the dichloromethylated carbon center onto a variety of organic frameworks. The reactivity of the carbon-chlorine bonds allows for nucleophilic substitution reactions, enabling the attachment of this functionalized unit to other molecules.
The synthesis of the closely related 2-(chloromethyl)-1,3-dithiolane is well-documented and proceeds from the reaction of 1,2-ethanedithiol (B43112) with chloroacetaldehyde (B151913) dimethyl acetal (B89532) in the presence of concentrated hydrochloric acid. orgsyn.org A similar approach, utilizing dichloroacetaldehyde (B1201461) or its synthetic equivalents, can be envisioned for the preparation of this compound.
Once formed, this reagent can undergo reactions with various nucleophiles. For instance, treatment with organometallic reagents or enolates could lead to the formation of new carbon-carbon bonds, effectively transferring the dichloromethyl-dithiolane moiety to a larger scaffold. The stability of the dithiolane ring under a range of reaction conditions makes it a suitable protecting group for the eventual carbonyl functionality while the dichloromethyl group undergoes transformation.
Table 1: Comparison of Related Halogenated 1,3-Dithiolane (B1216140) Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Key Synthetic Utility |
| 2-(Chloromethyl)-1,3-dithiolane | C₄H₇ClS₂ | 154.68 | Precursor for 2-methylene-1,3-dithiolane (B1609977) and other substituted dithiolanes. orgsyn.org |
| This compound | C₄H₆Cl₂S₂ | 189.13 | Potential precursor for dichloromethylated scaffolds and formyl cation equivalents. |
| 2-(Bromomethyl)-1,3-dithiolane | C₄H₇BrS₂ | 199.14 | Similar reactivity to the chloro-analog, often with enhanced reactivity in substitution reactions. |
Data for 2-(Chloromethyl)-1,3-dithiolane sourced from PubChem. Data for other compounds are calculated based on their chemical formulas.
Precursor to Masked Carbonyl Equivalents and Other Functional Groups
One of the most powerful applications of 1,3-dithiolanes in organic synthesis is their role as masked carbonyl groups. organic-chemistry.org The dithioacetal functionality is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of the molecule. libretexts.org Subsequent deprotection, typically under oxidative or acidic conditions, regenerates the carbonyl group.
This compound can be viewed as a masked equivalent of a formyl cation or a dichloromethylcarbonyl species. Hydrolysis of the dichloromethyl group can lead to the formation of an aldehyde. For example, the hydrolysis of dichloromethyl carbinols, formed from the addition of dichloromethyl lithium to ketones, provides α-hydroxy aldehydes in good yields. mdpi.org A similar transformation of substrates derived from this compound could provide access to α-keto aldehydes after deprotection of the dithiolane.
Furthermore, the dichloromethyl group itself is a precursor to other functionalities. Reduction of the carbon-chlorine bonds could yield a methyl group, while elimination reactions could lead to the formation of a vinylidene chloride moiety. The versatility of the dichloromethyl group, coupled with the stability of the dithiolane ring, makes this compound a valuable intermediate for introducing a variety of functional groups.
Role in the Divergent Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a continuous area of research. This compound can serve as a versatile starting material for the construction of various heterocyclic systems.
The reactivity of the dichloromethyl group can be harnessed to form rings. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring appended to the dithiolane core. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a dihydropyrazine (B8608421) derivative, while reaction with a 1,2-diol could yield a dioxane.
Moreover, the dithiolane ring itself can be a precursor to other heterocycles. Ring-opening and rearrangement reactions of 1,3-dithiolane derivatives are known to produce other sulfur-containing heterocycles. rsc.org The specific reaction conditions and the nature of the substituents on the dithiolane ring would dictate the outcome of such transformations. The presence of the dichloromethyl group at the 2-position could influence the regioselectivity and stereoselectivity of these reactions, opening up avenues for the synthesis of novel heterocyclic structures. For example, rhodanine-derived enethiols have been shown to react to form 1,3-dithiolanes. nih.gov
Utility in the Construction of Carbon Chains with Specific Substitution Patterns
The controlled construction of carbon chains with specific substitution patterns is a fundamental goal in organic synthesis. This compound offers a unique tool for achieving this, allowing for the introduction of a one-carbon unit that is already functionalized for further elaboration.
Alkylation of nucleophiles with this compound provides a straightforward method for extending a carbon chain by one carbon while introducing both a masked carbonyl and a dichloromethyl group. This dichloromethyl group can then be further manipulated. For instance, stepwise substitution of the chlorine atoms with different nucleophiles could lead to the creation of a quaternary center with a defined substitution pattern.
Alternatively, the C-2 proton of the dithiolane ring can be removed with a strong base to form a lithiated species. This nucleophilic center can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond at the 2-position of the dithiolane ring. This approach allows for the construction of carbon chains where the dithiolane unit is incorporated at a specific position. The subsequent manipulation of the dichloromethyl group and deprotection of the dithiolane would then yield a carbon chain with a highly specific substitution pattern.
Applications in Methodological Developments for C-C Bond Formation
The development of new methodologies for carbon-carbon bond formation is a central theme in organic chemistry. The unique reactivity of this compound makes it an interesting substrate for exploring novel C-C bond-forming reactions.
One potential application is in the area of formylation reactions. Dichloromethyl methyl ether, in the presence of a Lewis acid like TiCl₄, has been shown to be an effective reagent for the formylation of electron-rich aromatic rings. mdpi.comnih.gov It is plausible that this compound could act as a formylating agent under similar conditions, with the dithiolane serving as a less volatile and potentially more manageable alternative to dichloromethyl methyl ether. The reaction would proceed via the formation of a dichloromethyl cation equivalent, which would then be attacked by the aromatic ring.
Furthermore, the generation of a carbene or a carbenoid from the dichloromethyl group is another potential avenue for C-C bond formation. Treatment with a strong base could lead to α-elimination of HCl, generating a chlorocarbene that could then participate in cycloaddition reactions with alkenes to form chlorocyclopropanes. The dithiolane moiety would remain intact during this process, providing a handle for further transformations.
Emerging Trends and Future Research Perspectives in 2 Dichloromethyl 1,3 Dithiolane Chemistry
Development of Novel Catalytic Systems for Dithiolane Transformations
The transformation of the 1,3-dithiolane (B1216140) moiety is a cornerstone of its synthetic utility. Traditionally, these transformations have relied on stoichiometric reagents, often under harsh conditions. However, the current trend is shifting towards the development of novel catalytic systems that offer milder reaction conditions, higher efficiency, and greater selectivity.
A variety of catalysts have been explored for the synthesis of 1,3-dithiolanes, which is the precursor to 2-(dichloromethyl)-1,3-dithiolane. These include Brønsted acids like p-toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel, as well as Lewis acids such as praseodymium triflate and yttrium triflate. chemicalbook.comorganic-chemistry.org These catalysts facilitate the condensation of aldehydes or ketones with 1,2-ethanedithiol (B43112) to form the dithiolane ring. chemicalbook.com The use of solid-supported catalysts like Amberlyst-15 and bentonite (B74815) has also been reported to be effective. chemicalbook.com
Recent research has focused on developing more sustainable and recyclable catalytic systems. For instance, water-stable Brønsted acidic ionic liquids have been shown to catalyze the thioacetalization of aldehydes with high efficiency. organic-chemistry.org Similarly, tungstophosphoric acid has been employed as a highly selective catalyst for thioacetalization under solvent-free conditions. organic-chemistry.org These advancements pave the way for greener synthetic routes to dithiolane-based compounds.
The table below summarizes some of the catalytic systems used for the synthesis of 1,3-dithiolanes.
| Catalyst | Substrates | Conditions | Advantages |
| p-Toluenesulfonic acid/Silica gel | Aldehydes, Ketones | Not specified | Good yields |
| Perchloric acid on silica gel | Aldehydes, Ketones | Solvent-free, Room temperature | Reusable catalyst, Efficient |
| Praseodymium triflate | Aldehydes | Not specified | Recyclable, Chemoselective |
| Yttrium triflate | Aldehydes, Ketones | Not specified | Catalytic amount, Chemoselective |
| Brønsted acidic ionic liquid | Aldehydes | Not specified | Mild conditions, High yield |
| Tungstophosphoric acid | Aldehydes, Ketones | Solvent-free | Highly selective, Excellent yields |
Integration with Photoredox and Electrochemistry for Sustainable Syntheses
The quest for sustainable chemical synthesis has led to the integration of photoredox catalysis and electrochemistry with traditional organic reactions. These techniques offer alternative energy sources to drive chemical transformations, often with higher selectivity and reduced waste.
While specific applications of photoredox catalysis directly involving this compound are still emerging, the broader field of dithiolane chemistry has started to embrace these methods. For instance, photoinduced dithiolane crosslinking has been utilized to create dynamic and multiresponsive hydrogels. nih.gov This process involves the light-induced ring-opening photopolymerization of dithiolane moieties, such as lipoic acid, to form disulfide crosslinks under physiological conditions. nih.gov This approach allows for cell encapsulation without the need for a photoinitiator. nih.gov
Electrochemistry offers another powerful tool for dithiolane transformations. Electrochemical methods have been successfully employed for the synthesis of 3,5-diimido-1,2-dithiolane derivatives through a dehydrogenative S-S coupling of dithioanilides. acs.org This electrochemical oxidation provides a sustainable and high-yielding route to these compounds. acs.org Furthermore, the electrosynthesis of 1,2-dithiolane (B1197483) 1-oxides from substituted 1,3-dithianes has been reported, showcasing the potential of electrochemistry in accessing oxidized dithiolane structures. acs.org The electrochemical properties of dithienylethenes, which contain dithiolane-like structures, are also being explored for their application in photo- and redox-switchable surfaces. rsc.org
Exploration of Flow Chemistry Techniques for Scalable Production and Reaction Optimization
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. The application of flow chemistry to the synthesis and transformation of dithiolanes is a promising area of research.
While specific examples of flow synthesis of this compound are not yet widely reported, the principles of flow chemistry are well-suited for its production. The synthesis of the parent 1,3-dithiolane often involves exothermic reactions that can be better controlled in a flow reactor. Furthermore, the optimization of reaction parameters such as temperature, pressure, and residence time can be rapidly achieved using automated flow systems. Bayesian optimization-assisted screening has been successfully applied to identify improved reaction conditions for the synthesis of spiro-dithiolane on a large scale, demonstrating the potential for computational tools to accelerate process development. mdpi.com
The scalability of dithiolane-based polymerizations has also been demonstrated. For example, a tetrafunctional monomer incorporating 1,2-dithiolanes has been developed for light-based additive manufacturing, allowing for the printing of objects from the centimeter to the micrometer scale. rsc.org This highlights the potential for flow chemistry to enable the large-scale production of advanced materials derived from dithiolanes.
Design and Synthesis of Advanced Dithiolane-Based Reagents with Enhanced Selectivity
This compound itself is a reagent, but its derivatization can lead to a new generation of advanced reagents with tailored reactivity and selectivity. The dichloromethyl group provides a handle for further functionalization, allowing for the design of reagents for specific synthetic applications.
Research in this area focuses on creating dithiolane derivatives that can act as chiral building blocks or as precursors to other functional groups. For instance, the resolution of chiral 1,3-dithiolane derivatives has been achieved through chiral chromatography, providing access to enantiomerically pure compounds that can be used in asymmetric synthesis. mdpi.com The development of a (semi)preparative method allows for the production of sufficient quantities of these chiral scaffolds for further investigation. mdpi.com
Furthermore, the synthesis of functionalized 1,2-dithiolanes has been achieved through a one-step reaction of 1,3-bis-tert-butyl thioethers with bromine. rsc.orgnih.govrsc.org This method allows for the introduction of various substituents, leading to a diverse library of dithiolane derivatives with different electronic and steric properties. rsc.orgnih.govrsc.org These new reagents can then be used in a variety of transformations, such as the synthesis of 1,2-dithiolane-derived dynamic, covalent materials for applications in self-assembly and reversible cross-linking. acs.orgnih.gov
The table below showcases some examples of advanced dithiolane-based reagents and their potential applications.
| Dithiolane Reagent | Key Feature | Potential Application |
| Enantiomerically pure (1,4-dithiaspiro[4.5]decan-2-yl)methanol | Chiral building block | Asymmetric synthesis |
| Substituted 4-hydroxy-1,2-dithiolanes | Functional handle for downstream modification | Synthesis of functional polymers and bioconjugates |
| 2-Methylene-1,3-dithiolane (B1609977) 1,3-dioxide | C2-symmetric vinyl sulfoxide (B87167) | Chiral ketene (B1206846) equivalent in cycloaddition reactions |
Unexplored Reactivity Modes and Synthetic Opportunities
While the chemistry of this compound is relatively well-established in certain areas, there remain numerous unexplored reactivity modes and synthetic opportunities. The unique combination of the dithiolane ring and the dichloromethyl group suggests potential for novel transformations.
One area of interest is the exploration of radical reactions involving the dichloromethyl group. The C-Cl bonds can potentially be cleaved under radical conditions to generate a dichloromethyl radical, which could then participate in various addition and cyclization reactions. The development of new catalytic systems, particularly those based on transition metals, could unlock novel cross-coupling reactions involving the C-Cl bonds.
Furthermore, the dithiolane ring itself can participate in a range of reactions beyond its traditional role as a protecting group. For example, the sulfur atoms can be oxidized to sulfoxides and sulfones, which can then be used as chiral auxiliaries or as precursors to other functional groups. acs.org The ring-opening of dithiolanes can also be exploited to generate dithiols, which are valuable intermediates in their own right. chemicalbook.com
Recent studies have shown that rhodanine-derived enethiols can dimerize to form 1,3-dithiolanes and mixed disulfides, highlighting unexpected reaction pathways. nih.gov The investigation of such non-canonical reactions could lead to the discovery of new synthetic methods and the creation of novel molecular architectures. The reaction of 2-methylene-1,3-dithiolane, a derivative of the parent compound, has been shown to undergo 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems. researchgate.net This suggests that this compound could also serve as a precursor to reactive intermediates for cycloaddition chemistry.
Q & A
Q. What are the primary synthetic routes for 2-(Dichloromethyl)-1,3-dithiolane, and how can structural purity be confirmed?
- Methodological Answer : A common method involves reacting geminal dithiolates with (Z)-1,4-dichloro-but-2-ene to yield 4-vinyl-1,3-dithiolanes . Alternatively, ketene dichlorides or isocyanide dichlorides can react with disodium salts of (Z)-but-2-ene-1,4-dithiol to form the dithiolane ring . Structural confirmation relies on - and -NMR spectroscopy, which distinguishes key signals such as sulfur-bound methylene protons (δ 3.5–4.5 ppm) and dichloromethyl carbons (δ 50–60 ppm) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to monitor decomposition temperatures and kinetic stability in solvents (e.g., DMSO, THF). Computational methods, such as density functional theory (DFT), can predict bond dissociation energies (e.g., C–Cl vs. C–S bonds) to identify labile sites . Experimental validation via UV-Vis or FTIR spectroscopy under acidic/basic conditions is critical to detect hydrolysis or oxidation byproducts .
Q. What spectroscopic techniques are most effective for characterizing intermediates in dithiolane synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while - and -NMR resolve regiochemistry (e.g., distinguishing between 1,3-dithiolane and 1,2-dithiolane isomers) . For dynamic processes like ring puckering, variable-temperature NMR or Raman spectroscopy can detect conformational changes .
Advanced Research Questions
Q. What mechanistic insights explain the domino cyclization of polyhalogenated nitrobutadienes into functionalized thiophenes?
- Methodological Answer : The reaction proceeds via anionic dithiolane ring-opening followed by an intramolecular SNi mechanism. For example, 2-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-1,3-dithiolane undergoes base-induced cyclization in DMSO to yield 3-amino-4-nitrothiophenes (92% yield). Kinetic studies using stopped-flow spectroscopy and isotopic labeling () can elucidate rate-determining steps and intermediate tautomerization .
Q. How do computational models predict the thermodynamic properties of 1,3-dithiolane derivatives?
- Methodological Answer : Enthalpies of formation () for 1,3-dithiolane are estimated via semi-empirical methods (e.g., 53 kJ·mol) by comparing to analogs like tetrahydrothiophene . DFT calculations (B3LYP/6-31G**) optimize molecular geometries and vibrational frequencies, while pseudo-rotational contributions to entropy are approximated using force constants from related heterocycles .
Q. What strategies enable the use of this compound as a protecting group in carbonyl chemistry?
- Methodological Answer : Reacting carbonyl compounds with 1,2-ethanedithiol under acidic conditions (e.g., BF-EtO) forms 1,3-dithiolane-protected derivatives . Deprotection employs oxidative agents (e.g., HgCl) or reductive cleavage (Na/NH). Stability against nucleophiles and oxidants can be tested via competitive reactions with Grignard reagents or peroxide solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
